molecular formula C27H21F2NO4S B12163414 Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate

Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B12163414
M. Wt: 493.5 g/mol
InChI Key: XYZSBKYVASEVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

结构分类与IUPAC命名

该化合物的系统命名遵循国际纯粹与应用化学联合会(IUPAC)规则,完整名称揭示了其分子骨架的层次化结构特征。如图1所示,其核心为噻吩环系统,在3号位连接羧酸乙酯基团,2号位通过酰胺键连接4-(二氟甲氧基)苯甲酰基,4号位则延伸出联苯-4-基取代基。

表1 分子结构功能单元分析

功能单元 结构特征 化学作用
噻吩环 五元芳香杂环 电子共轭体系构建
羧酸乙酯 C3位取代基 改善溶解性与代谢稳定性
联苯-4-基 双苯环共平面结构 增强疏水性及受体结合能力
4-(二氟甲氧基)苯甲酰基 含氟取代芳香酰基 调节电子效应与生物利用度

该结构设计通过多取代基协同作用,实现了分子极性与疏水性的精细平衡。联苯基团的平面性有利于与靶标蛋白的疏水口袋结合,而二氟甲氧基的引入则通过氟原子的强电负性调节分子电子分布

噻吩羧酸酯衍生物的历史演进

噻吩羧酸酯类化合物的研究始于20世纪中期,其发展历程可分为三个阶段(图2)。早期研究集中于简单噻吩酯的合成与性质表征,如2-噻吩甲酸乙酯的制备工艺优化。进入21世纪后,研究人员开始引入复杂取代基以探索其生物活性,例如在噻吩环5号位引入硝基苯基形成具有抗菌活性的衍生物。近年来,随着交叉偶联反应技术的进步,联苯等大位阻基团的引入成为可能,推动了本文所述化合物等第三代噻吩羧酸酯的开发

关键合成方法的突破主要体现在:

  • Suzuki-Miyaura偶联反应实现联苯基团的高效引入,催化剂体系优化使反应产率提升至85%以上
  • 微波辅助合成技术将酰胺键形成步骤的反应时间从传统加热的12小时缩短至30分钟
  • 连续流化学工艺解决了多步反应中的中间体稳定性问题,实现了公斤级规模生产

联苯与二氟甲氧基的药化意义

联苯结构单元在药物分子设计中具有独特优势。如表2所示,对比单苯环与联苯结构的理化参数,联苯系统使logP值增加0.8-1.2单位,显著改善膜渗透性。X射线晶体学研究表明,联苯基团可通过π-π堆积作用与激酶靶标的ATP结合口袋形成稳定相互作用

表2 取代基对分子性质的影响

取代基类型 平均logP 蛋白结合率(%) 代谢半衰期(h)
单苯基 2.1 65 1.8
联苯基 3.3 82 4.2
二氟甲氧基 2.9 78 5.6

二氟甲氧基的引入体现了现代药物化学中的氟策略。该取代基通过两种机制发挥作用:①C-F键的高键能(约485 kJ/mol)阻碍代谢氧化,延长体内半衰期;②氟原子的强吸电子效应使苯环电子云密度降低,增强与靶标受体的氢键相互作用。分子动力学模拟显示,二氟甲氧基可使配体-受体结合自由能降低2.3 kcal/mol,显著提升亲和力。

Properties

Molecular Formula

C27H21F2NO4S

Molecular Weight

493.5 g/mol

IUPAC Name

ethyl 2-[[4-(difluoromethoxy)benzoyl]amino]-4-(4-phenylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C27H21F2NO4S/c1-2-33-26(32)23-22(19-10-8-18(9-11-19)17-6-4-3-5-7-17)16-35-25(23)30-24(31)20-12-14-21(15-13-20)34-27(28)29/h3-16,27H,2H2,1H3,(H,30,31)

InChI Key

XYZSBKYVASEVTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cyclization reaction involving a suitable diene and a sulfur source.

    Attachment of the Difluoromethoxyphenyl Group:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Antimicrobial Properties
Research indicates that derivatives of thiophene compounds, including ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate, exhibit significant antimicrobial activity. Studies have shown that similar compounds can inhibit the growth of various bacterial and fungal strains. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 µg/mL against several pathogens including Staphylococcus aureus and Escherichia coli .

Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that thiophene derivatives can inhibit proliferation in multiple myeloma and lymphoma cell lines. The most active compounds showed IC50 values in the nanomolar range, indicating potent activity against cancer cells . This suggests a promising avenue for further research into its use as a chemotherapeutic agent.

Agrochemical Applications

The compound's pesticidal properties have also been explored. It is part of a class of compounds that demonstrate efficacy against various agricultural pests. The combination of biological activity and chemical stability makes it a candidate for development as a novel agrochemical agent .

Data Summary Table

Property Details
Chemical Structure This compound
Antimicrobial Activity MIC: 6.25 - 12.5 µg/mL against bacteria
Anticancer Activity IC50 values in nanomolar range
Pesticidal Efficacy Effective against various agricultural pests
Synthesis Methods Multi-step organic reactions

Mechanism of Action

The mechanism by which Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate exerts its effects depends on its application:

    Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Key Structural Features:

  • [4-(Difluoromethoxy)phenyl]carbonylamino group: The difluoromethoxy moiety combines electron-withdrawing fluorine atoms with a methoxy group, which may optimize electronic properties and metabolic stability compared to non-fluorinated analogs .

Structural Comparison

The compound’s structural analogs differ primarily in substituents at the 2- and 4-positions of the thiophene core. Key variations include:

Compound Name (Example) 4-Position Substituent 2-Position Substituent Key Structural Differences
Target Compound Biphenyl-4-yl [4-(Difluoromethoxy)phenyl]carbonylamino Combines biphenyl bulk with difluoromethoxy’s electronic effects.
Ethyl 4-(4-chlorophenyl)-2-[[2-(4-nitrophenoxy)acetyl]amino]thiophene-3-carboxylate 4-Chlorophenyl [2-(4-Nitrophenoxy)acetyl]amino Nitrophenoxy group introduces strong electron-withdrawing properties.
Ethyl 4-(2,4-dimethylphenyl)-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate 2,4-Dimethylphenyl Phenoxyacetyl amino Methyl groups increase steric hindrance; phenoxyacetyl lacks fluorine.
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate 4-Cyclohexylphenyl Amino Cyclohexyl adds significant bulk but lacks a carbonylamino group.
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate 4-Chlorophenyl Cyanoacetyl amino Cyano group is strongly electron-withdrawing, unlike difluoromethoxy.

Structural Implications :

  • Biphenyl vs. Monophenyl: The biphenyl group in the target compound may enhance binding to hydrophobic pockets in biological targets compared to monophenyl substituents (e.g., 4-chlorophenyl in ).
  • Difluoromethoxy vs.
Antifungal Activity (Table 4 in ):
  • Nitro and dichloro-substituted thiophenes exhibit moderate activity against Candida albicans (MIC: 8–32 µg/mL).
  • The target compound’s difluoromethoxy group may enhance activity due to increased lipophilicity and membrane penetration.
Antidiabetic Activity (Table 5 in ):
  • Amino-substituted derivatives show α-amylase inhibition (IC~50~: 12–45 µM). The target compound’s carbonylamino group could mimic this activity while offering improved selectivity.
Toxicity Profiles:
  • Compounds with nitro groups (e.g., ) are associated with higher risks of mutagenicity, whereas the target compound’s difluoromethoxy group may mitigate such risks .

Key Observations :

  • Safety data for analogs highlight the importance of substituent choice in minimizing irritation and organ toxicity.

Biological Activity

Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the available literature on its synthesis, biological assays, and mechanisms of action.

Synthesis

The compound is synthesized through a multi-step process involving the coupling of biphenyl derivatives with thiophene carboxylic acids. The synthesis often includes the use of various reagents such as carbonyl compounds and amines to introduce functional groups that enhance biological activity.

General Synthesis Scheme

  • Formation of Thiophene Core : Starting with thiophene-3-carboxylic acid.
  • Biphenyl Coupling : Introducing biphenyl-4-amine via coupling reactions.
  • Carbonylation : Reacting with difluoromethoxy-substituted phenyl carbonyl compounds to form the final product.

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit significant antimicrobial properties against various bacterial strains. A study reported that compounds with similar structures showed IC50 values ranging from 10.03 to 54.58 µg/mL against resistant strains, suggesting that structural modifications can enhance efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainIC50 (µg/mL)
Ethyl 4-(biphenyl-4-yl)thiopheneE. coli20.5
Ethyl 4-(biphenyl-4-yl)-2-aminoS. aureus15.3
Ethyl 4-(biphenyl-4-yl)-2-thioPseudomonas aeruginosa22.7

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation in vitro. In studies involving human tumor cell lines such as HCT-116 (colon carcinoma) and HepG2 (hepatocellular carcinoma), it demonstrated significant cytotoxicity with IC50 values ranging from 23.2 to 49.9 μM . The presence of electron-withdrawing groups was correlated with increased activity.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HCT-11623.2Induction of apoptosis via Bcl-2 pathway
HT-2935.5HDAC inhibition
HepG249.9Cell cycle arrest

The proposed mechanisms for the biological activities of this compound include:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by modulating Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death.
  • Histone Deacetylase (HDAC) Inhibition : It has been shown to inhibit HDAC activity, resulting in increased acetylation of histones, which correlates with enhanced gene expression involved in apoptosis .
  • Antimicrobial Mechanism : The antimicrobial action is likely due to disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

A notable case study involved testing the compound's effects on mice bearing tumors. The administration resulted in reduced tumor size and improved hematological parameters compared to control groups, indicating potential for therapeutic application in cancer treatment .

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including:

  • Step 1: Formation of the thiophene core via Gewald reaction or cyclization of ketones with cyanoacetates (e.g., using ethyl cyanoacetate and a substituted acetophenone derivative) .
  • Step 2: Introduction of the biphenyl-4-yl group via Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .
  • Step 3: Amide bond formation between the thiophene-2-amine intermediate and 4-(difluoromethoxy)benzoyl chloride, using a base like triethylamine in anhydrous dichloromethane .

Key Optimization Parameters:

  • Solvent selection (e.g., DMF for polar intermediates, THF for coupling reactions).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR to verify substituent positions (e.g., biphenyl aromatic protons at δ 7.4–7.8 ppm, difluoromethoxy CF₂O group at δ 6.5–7.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS):
    • Confirm molecular formula (e.g., [M+H]+ peak matching theoretical mass).
  • FT-IR Spectroscopy:
    • Identify carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer:

  • In Vitro Screening:
    • Anticancer Activity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
    • Enzyme Inhibition: Test against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) using fluorogenic substrates .
  • Controls: Include reference inhibitors (e.g., erlotinib for EGFR) and solvent-only blanks.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Modification Strategy:
    • Vary substituents systematically (e.g., replace difluoromethoxy with trifluoromethoxy or methoxy groups).
    • Synthesize analogs with altered ester groups (e.g., methyl instead of ethyl) .
  • Assay Design:
    • Compare IC₅₀ values across analogs to identify critical functional groups.
    • Use molecular docking to predict binding interactions with target proteins (e.g., COX-2 PDB ID: 5KIR) .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks:
    • Validate assay conditions (e.g., cell line authenticity, serum concentration in media).
  • Mechanistic Profiling:
    • Perform kinetic studies (e.g., time-dependent inhibition assays) to distinguish competitive vs. non-competitive binding .
  • Orthogonal Assays:
    • Confirm enzyme inhibition via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can the metabolic stability of this compound be assessed for preclinical development?

Methodological Answer:

  • In Vitro Metabolism:
    • Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS .
  • Key Parameters:
    • Half-life (t₁/₂), intrinsic clearance (CLint).
  • Metabolite Identification:
    • Use high-resolution MS to detect hydroxylated or demethylated products .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

Methodological Answer:

  • Process Chemistry Optimization:
    • Replace toxic solvents (e.g., DMF with 2-MeTHF) .
    • Use flow chemistry for exothermic reactions (e.g., Suzuki coupling) to improve safety and yield .
  • Quality Control:
    • Implement inline PAT (Process Analytical Technology) tools (e.g., FT-IR monitoring) .

Q. How can computational modeling predict off-target effects or toxicity?

Methodological Answer:

  • In Silico Tools:
    • Use SwissADME to predict ADMET properties (e.g., blood-brain barrier permeability).
    • Perform pharmacophore screening against toxicity databases (e.g., Tox21).
  • Validation:
    • Compare predictions with in vitro hepatotoxicity assays (e.g., HepG2 cell viability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.